Methylenedioxy vs. Dimethoxy Substitution Pattern
Schisanlignone D is structurally distinguished from its co-isolated analog Schisanlignone C by the substitution pattern on the aromatic ring. In Schisanlignone D, the substituents at positions R and R1 form a methylenedioxy bridge (-O-CH2-O-), whereas in Schisanlignone C, these positions are occupied by two methoxy groups (R = R1 = Me) [1]. This difference has been unequivocally established by spectroscopic analysis and chemical correlation [1].
| Evidence Dimension | Aromatic ring substitution pattern (R/R1 groups) |
|---|---|
| Target Compound Data | Methylenedioxy bridge (-O-CH2-O-) |
| Comparator Or Baseline | Schisanlignone C: Two methoxy groups (R = R1 = Me) |
| Quantified Difference | Presence of methylenedioxy bridge vs. two methoxy groups |
| Conditions | Structure elucidation via NMR and chemical derivatization; compounds isolated from Schisandra viridis A. C. Sm. |
Why This Matters
The methylenedioxy group is a critical determinant of biological activity in dibenzocyclooctadiene lignans, particularly for hepatoprotective and anti-inflammatory effects [2], making Schisanlignone D a distinct chemical entity for SAR studies.
- [1] Luo G, Liu JS, Huang MF. Studies on the constituent of Schisandra viridis A. C. Sm. in the northern Guangdong province I. Acta Chimica Sinica. 1992;50(5):515-520. View Source
- [2] Kim DS, Irfan M, Lee YY, Park SE, Hong SH, Oh MH, Rhee MH. Dibenzocyclooctadiene lignans from the family Schisandraceae: A review of phytochemistry, structure-activity relationship, and hepatoprotective effects. Pharmacol Res. 2023;193:106787. View Source
